molecular formula C22H26N6O B6454939 2-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548978-72-7

2-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6454939
CAS No.: 2548978-72-7
M. Wt: 390.5 g/mol
InChI Key: GJCLRYGRRYQLOU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1H-1,3-benzodiazole core substituted with an isopropyl group (propan-2-yl) at position 1 and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety at position 2. The pyrrolo-pyrrole fragment is further functionalized with a 5-methylpyrazine-2-carbonyl group, introducing a pyrazine ring system linked via a carbonyl bridge. Key structural attributes include:

  • 1H-1,3-Benzodiazole Core: A fused benzene-diazole system known for its aromatic stability and role in medicinal chemistry .
  • 5-Methylpyrazine-2-carbonyl Substituent: A pyrazine derivative with a methyl group at position 5, enhancing electron-withdrawing properties and influencing pharmacokinetics .

This structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors requiring multi-site interactions.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-14(2)28-20-7-5-4-6-18(20)25-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-23-15(3)8-24-19/h4-9,14,16-17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCLRYGRRYQLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1H-1,3-Benzodiazole Octahydropyrrolo[3,4-c]pyrrole, 5-methylpyrazine ~450 (estimated) Undisclosed (Theoretical: kinase inhibition)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 1,3-Benzothiazole Pyrazoline, 4-methoxyphenyl 361.4 Antitumor, antidepressant
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole Oxadiazole-thioacetyl, nitrile 281.1 Antimicrobial
5-[(2-Methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid Pyrrolo[3,4-c]pyrazole tert-Butoxycarbonyl, carboxylic acid 269.3 Synthetic intermediate
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole-pyridine-pyrazine Triazole, pyrazine 382.3 Coordination chemistry

Key Findings from Comparative Analysis

Heterocyclic Core Influence
  • Benzodiazole vs. Benzothiazole : The target compound’s benzodiazole core (two nitrogen atoms) contrasts with benzothiazole (one nitrogen, one sulfur) in . Benzothiazoles are often associated with antitumor activity due to sulfur’s electronegativity, while benzodiazoles may exhibit stronger π-π stacking in enzyme binding .
  • Pyrrolo-pyrrole vs.
Substituent Effects
  • Pyrazine vs. Oxadiazole: The 5-methylpyrazine-2-carbonyl group in the target compound offers a planar, electron-deficient aromatic system, contrasting with the oxadiazole-thioacetyl group in . Oxadiazoles are known for antimicrobial activity, while pyrazines may enhance CNS penetration .

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